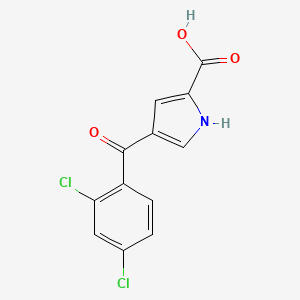

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid

Descripción

BenchChem offers high-quality 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(9(14)4-7)11(16)6-3-10(12(17)18)15-5-6/h1-5,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGSCFPMDBMXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Biological Target of 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid: An In-Depth Technical Guide to GluN3-Containing NMDA Receptors

Executive Summary

For decades, the pharmacological characterization of the N-methyl-D-aspartate receptor (NMDAR) was limited to its classical subunits. The discovery of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid —frequently designated in the literature as TK30 —provided a critical breakthrough. This whitepaper provides a comprehensive technical analysis of TK30, detailing its biological target, mechanism of action, and the specialized self-validating methodologies required to study it.

The Molecular Target: Unconventional GluN3 Subunits

Classical NMDARs are heterotetramers composed of two obligatory GluN1 subunits and two GluN2 subunits, requiring both glutamate and glycine for channel activation. However, the incorporation of GluN3 subunits (GluN3A or GluN3B) creates a highly unconventional receptor architecture[1].

Diheteromeric GluN1/GluN3 receptors are activated exclusively by glycine, effectively functioning as 2[2]. Furthermore, the inclusion of the GluN3 subunit fundamentally alters the biophysical properties of the channel, endowing the receptor with lower single-channel conductance, significantly reduced calcium (Ca2+) permeability, and a distinct insensitivity to magnesium (Mg2+) block[3].

Mechanism of Action: Non-Competitive Antagonism (Causality & Logic)

TK30 was serendipitously discovered during a structure-based virtual screening campaign aimed at the orthosteric ligand-binding domain (LBD) of the GluN3A subunit[4].

Mechanistic Causality: While the initial virtual screen targeted the orthosteric (glycine-binding) site, subsequent electrophysiological profiling revealed a crucial divergence: TK30 acts as a 4[4]. Rather than competing with glycine at the orthosteric pocket, TK30 binds to a distinct allosteric site on the GluN3 subunit. This allosteric binding induces a conformational shift that prevents the ion channel pore from opening, regardless of the local glycine concentration[5]. This non-competitive mechanism makes TK30 an exceptionally stable and reliable tool for probing GluN3 function in intact neural circuits, where endogenous ambient glycine levels frequently fluctuate.

Fig 1. Mechanism of TK30 as a non-competitive antagonist at GluN3-containing NMDA receptors.

Quantitative Pharmacological Profile

The following table summarizes the core pharmacological parameters of TK30, synthesized from foundational electrophysiological studies.

| Parameter | Specification |

| Chemical Name | 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid |

| Primary Target | GluN3A and GluN3B subunits of the NMDA receptor[4] |

| Pharmacological Modality | Non-competitive antagonist[6] |

| Standard Working Concentration | 30 µM (Validated for brain slice electrophysiology)[7] |

| Selectivity Profile | High preference for GluN3-containing receptors over classical GluN1/GluN2 assemblies[5] |

Experimental Methodologies: Isolating GluN3 Pharmacology

The Challenge: Historically, studying GluN3 pharmacology was hindered by a critical structural overlap: glycine binds to both GluN1 and GluN3. Agonist binding to the GluN1 subunit triggers profound and rapid desensitization of the GluN1/GluN3 receptor complex, effectively masking the activation mediated by GluN3[8].

The Self-Validating Solution: To circumvent this, researchers engineered a self-validating system using site-directed mutagenesis. By introducing two specific mutations into the GluN1 orthosteric site—F484A and T518L —glycine binding to GluN1 is completely abolished[9]. This genetic modification forces the receptor to rely entirely on the GluN3 subunit for activation, acting as an internal control that prevents desensitization and yields steady-state currents that can be reliably quantified[10].

Protocol: Two-Electrode Voltage-Clamp (TEVC) Assay for TK30 Validation

-

Mutagenesis & cRNA Synthesis: Generate cRNA for the double-mutant GluN1(F484A/T518L) and wild-type GluN3A or GluN3B[9].

-

Microinjection: Inject the cRNA mixture into defolliculated Xenopus laevis oocytes[4].

-

Incubation: Incubate oocytes at 18°C for 2–4 days to allow for robust surface expression of the mutant diheteromeric receptors.

-

Electrophysiological Recording: Impale oocytes with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV[8].

-

Agonist Application: Perfuse the recording chamber with 100 µM glycine. Because the GluN1 subunit is mutated, this will elicit a stable, non-desensitizing inward current mediated solely by GluN3 activation[11].

-

Antagonist Evaluation: Co-apply TK30 (e.g., 30 µM) alongside glycine. Measure the percentage reduction in the steady-state current to quantify the non-competitive inhibition[7].

Fig 2. Self-validating TEVC workflow for isolating and evaluating GluN3-specific pharmacology.

Translational Applications of TK30

The availability of TK30 has unlocked new avenues in translational neuroscience, allowing researchers to dissect the precise role of GluN3 in complex pathologies:

-

Addiction & Craving: In models of cocaine addiction, withdrawal leads to the synaptic incorporation of GluN3-containing NMDARs in the nucleus accumbens core. Acute infusion of TK30 (30 µM) successfully attenuates this enhanced NMDAR transmission, demonstrating that1[1].

-

Neuroprotection & Hypoxia: During severe energy stress (such as hypoxia or hibernation), neural networks undergo plasticity to maintain stability. TK30 has been utilized in brain slice electrophysiology to dissect the 12 during these extreme physiological states[12].

References

-

Kvist, T., Greenwood, J. R., Hansen, K. B., et al. (2013). "Structure-based discovery of antagonists for GluN3-containing N-methyl-D-aspartate receptors." Neuropharmacology, 75, 324-336. 4

-

Christian, D. T., Stefanik, M. T., Bean, L. A., et al. (2021). "GluN3-Containing NMDA Receptors in the Rat Nucleus Accumbens Core Contribute to Incubation of Cocaine Craving." Journal of Neuroscience, 41(40), 8297-8311. 1

-

Santin, J. M., et al. (2023). "Plasticity in the functional properties of NMDA receptors improves network stability during severe energy stress." eLife / PMC. 12

-

Zeng, et al. (2022). "Identification of a Subtype-Selective Allosteric Inhibitor of GluN1/GluN3 NMDA Receptors." Frontiers in Pharmacology. 13

Sources

- 1. GluN3-Containing NMDA Receptors in the Rat Nucleus Accumbens Core Contribute to Incubation of Cocaine Craving - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jneurosci.org [jneurosci.org]

- 4. Structure-based discovery of antagonists for GluN3-containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2021155367A2 - Negative allosteric modulation of glun3-containing n-methyl-d-aspartate receptors - Google Patents [patents.google.com]

- 6. 4-(2,4-DICHLOROBENZOYL)-1H-PYRROLE-2-CARBOXYLIC ACID | 886361-05-3 [chemicalbook.com]

- 7. Plasticity in the functional properties of NMDA receptors improves network stability during severe energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure-based discovery of antagonists for GluN3-containing N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasticity in the Functional Properties of NMDA Receptors Improves Network Stability during Severe Energy Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Identification of a Subtype-Selective Allosteric Inhibitor of GluN1/GluN3 NMDA Receptors [frontiersin.org]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Small Molecule WEE1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Pharmacokinetics in the Development of WEE1 Kinase Inhibitors

The WEE1 kinase has emerged as a pivotal target in oncology, playing a crucial role in the G2/M cell cycle checkpoint.[1][2][3] Inhibition of WEE1 can lead to mitotic catastrophe and cell death, particularly in p53-deficient tumor cells that are reliant on this checkpoint for DNA repair.[3][4] This has spurred the development of numerous small molecule WEE1 inhibitors. However, translating a potent inhibitor from the bench to the clinic is a multifaceted challenge where a thorough understanding of its pharmacokinetics (PK) and bioavailability is paramount. An optimal PK profile ensures that the drug reaches its target in sufficient concentrations to exert its therapeutic effect while minimizing off-target toxicities.

This guide provides a comprehensive overview of the key pharmacokinetic and bioavailability considerations for small molecule WEE1 kinase inhibitors, drawing upon publicly available data for representative compounds in this class. While specific data for CAS 886361-05-3 is not publicly available, the principles and methodologies discussed herein are directly applicable to the preclinical and clinical development of any novel WEE1 inhibitor.

I. Preclinical Pharmacokinetic and Bioavailability Assessment: A Multi-pronged Approach

The journey of a WEE1 inhibitor from a promising lead compound to a clinical candidate involves a rigorous preclinical evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies are fundamental to predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen.

A. In Vitro ADME Profiling: The Foundation of Pharmacokinetic Understanding

Before advancing to in vivo studies, a battery of in vitro assays provides initial insights into the potential pharmacokinetic behavior of a WEE1 inhibitor.

1. Solubility and Permeability: The Cornerstones of Oral Bioavailability

Oral administration is the preferred route for many oncology drugs due to convenience and patient compliance. The oral bioavailability of a compound is fundamentally governed by its aqueous solubility and its ability to permeate the intestinal membrane.

-

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

-

Preparation of Stock Solution: A high-concentration stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

-

Incubation: The stock solution is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration typically ranging from 50 to 200 µM.

-

Equilibration: The solution is incubated at room temperature for a defined period (e.g., 2 and 24 hours for kinetic and thermodynamic solubility, respectively) with shaking.

-

Quantification: The concentration of the dissolved compound in the supernatant after centrifugation is determined by a suitable analytical method, such as LC-MS/MS.

-

-

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Donor Plate Preparation: A solution of the test compound is prepared in a buffer at a specific pH (e.g., pH 5.0 and 7.4 to mimic the gastrointestinal tract).

-

Membrane Coating: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Incubation: The filter plate is placed on top of an acceptor plate containing buffer, and the donor solution is added to the filter plate. The assembly is incubated for a set time (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient (Pe).

-

Causality Behind Experimental Choices: Performing these assays at different pH values is crucial as the ionization state of a compound can significantly influence its solubility and permeability, and the pH of the gastrointestinal tract varies.

2. Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a WEE1 inhibitor determines its half-life in the body. Rapid metabolism can lead to low bioavailability and the need for frequent dosing.

-

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture: The test compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH (a necessary cofactor for cytochrome P450 enzymes) at 37°C.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

-

3. Cytochrome P450 (CYP) Inhibition and Induction: Assessing Drug-Drug Interaction Potential

WEE1 inhibitors are often administered in combination with other chemotherapeutic agents. Therefore, it is critical to assess their potential to inhibit or induce major CYP enzymes, which could lead to adverse drug-drug interactions.

-

Experimental Protocol: CYP Inhibition Assay (e.g., using fluorescent probe substrates)

-

Incubation: The test compound is co-incubated with human liver microsomes, a specific CYP probe substrate, and NADPH.

-

Fluorescence Measurement: The formation of the fluorescent metabolite is measured over time.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.

-

B. In Vivo Pharmacokinetic Studies in Animal Models: Bridging the Gap to Humans

In vivo studies in animal models (typically rodents and a non-rodent species) are essential to understand the complete pharmacokinetic profile of a WEE1 inhibitor and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

-

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Dosing: A cohort of rats is administered the WEE1 inhibitor via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the drug in plasma is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Parameter Calculation: Key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Data Presentation: Representative Pharmacokinetic Parameters of WEE1 Inhibitors in Preclinical Species

| Parameter | AZD1775 (Adavosertib) | ZN-c3 | Representative Compound (STC-8123) |

| Species | Mouse | Mouse (in PDX models) | Mouse |

| Dose (PO) | Not specified | 80 mg/kg | Not specified |

| Oral Bioavailability (F%) | Good | Orally active and bioavailable | Orally available |

| Plasma Concentration | Not specified | Median unbound concentration of 315 nmol/L | Sustained plasma concentrations |

| Tumor Concentration | Not specified | Median unbound concentration of 15 nmol/kg | High exposure in tumors |

| Reference | [4] | [5][6] | [7][8] |

Note: This table presents a qualitative summary based on available literature. Direct quantitative comparisons may not be possible due to variations in experimental conditions.

C. Visualizing the Preclinical Assessment Workflow

Caption: Preclinical pharmacokinetic assessment workflow for a novel WEE1 inhibitor.

II. Clinical Pharmacokinetics of WEE1 Inhibitors: From First-in-Human to Pivotal Trials

The primary goals of clinical pharmacokinetic studies are to characterize the ADME properties of a WEE1 inhibitor in humans, to identify a safe and effective dose and schedule, and to evaluate the effects of intrinsic and extrinsic factors on its pharmacokinetics.

A. Phase I: Dose Escalation and Determination of the Recommended Phase II Dose (RP2D)

First-in-human studies are typically dose-escalation trials in patients with advanced solid tumors. A key objective is to determine the maximum tolerated dose (MTD) and the RP2D. Intensive pharmacokinetic sampling is conducted to characterize the single- and multiple-dose pharmacokinetics of the WEE1 inhibitor.

Key Pharmacokinetic Assessments in Phase I:

-

Dose Proportionality: Assessing whether increases in drug exposure (AUC and Cmax) are proportional to the administered dose.

-

Food Effect: Evaluating the impact of food on the absorption and bioavailability of the drug.

-

Mass Balance and Metabolite Profiling: Using a radiolabeled version of the drug to determine the routes and extent of excretion and to identify the major circulating metabolites.

B. Phase II and III: Population Pharmacokinetics and Exposure-Response Analysis

In later-phase trials, a population pharmacokinetic (PopPK) approach is often employed. This involves sparse blood sampling from a larger number of patients to model the sources of variability in drug exposure and to identify patient-specific factors (e.g., age, weight, renal/hepatic function) that may influence the drug's pharmacokinetics.

The Power of PopPK:

-

Understanding Variability: Quantifies inter-individual and intra-individual variability in drug exposure.

-

Identifying Covariates: Determines the influence of patient characteristics on pharmacokinetics.

-

Exposure-Response Modeling: Links drug exposure to efficacy and safety outcomes, helping to define a therapeutic window.

C. Visualizing the Metabolic Pathway of a WEE1 Inhibitor

Caption: Generalized ADME pathway for an orally administered WEE1 inhibitor.

III. Challenges and Future Directions in WEE1 Inhibitor Pharmacokinetics

The development of WEE1 inhibitors is not without its challenges. A significant hurdle has been managing on-target toxicities, such as myelosuppression.[9] Future research will likely focus on:

-

Developing More Selective Inhibitors: Designing next-generation WEE1 inhibitors with improved selectivity profiles to minimize off-target effects.[10][11]

-

Personalized Dosing Strategies: Utilizing population PK modeling and pharmacogenomics to tailor dosing regimens to individual patients.

Conclusion

A comprehensive understanding of the pharmacokinetics and bioavailability of small molecule WEE1 inhibitors is indispensable for their successful development. A well-designed and executed preclinical and clinical ADME program provides the critical data needed to select promising candidates, establish safe and effective dosing regimens, and ultimately deliver novel therapeutic options to cancer patients. The iterative process of in vitro and in vivo assessment, coupled with sophisticated modeling and simulation, will continue to be the cornerstone of advancing this important class of anticancer agents.

References

-

Hirai, H., et al. (2009). Small-molecule inhibition of Wee1 kinase by MK-1775 selectively sensitizes p53-deficient tumor cells to DNA-damaging agents. Molecular Cancer Therapeutics, 8(11), 2992-3000. [Link]

-

Zhang, C., et al. (2024). Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

-

Zhang, C., et al. (2024). Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy. PubMed. [Link]

-

Geenen, J. J., & Schellens, J. H. M. (2017). Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1. Clinical Cancer Research, 23(16), 4540-4549. [Link]

-

Abstract 2796: Tumor pharmacokinetics, pharmacodynamics and efficacy analysis of WEE1 inhibitor, zn-c3 in patient-derived xenograft models of glioblastoma. (2023). AACR Journals. [Link]

-

Abstract 2796: Tumor pharmacokinetics, pharmacodynamics and efficacy analysis of WEE1 inhibitor, zn-c3 in patient-derived xenograft models of glioblastoma | Request PDF. (2023). ResearchGate. [Link]

-

Li, Y., et al. (2024). An update of predictive biomarkers related to WEE1 inhibition in cancer therapy. Journal of Hematology & Oncology, 17(1), 1-17. [Link]

-

Li, Y., et al. (2023). Discovery of potential WEE1 inhibitors via hybrid virtual screening. Frontiers in Chemistry, 11, 1284567. [Link]

-

Schrödinger Reports New Preclinical Data Supporting Advancement of Its Wee1 Inhibitor Program at American Association of Cancer. (2022). Schrödinger. [Link]

-

Wright, M., et al. (2023). Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression. ACS Medicinal Chemistry Letters, 14(5), 625-632. [Link]

Sources

- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 2. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of potential WEE1 inhibitors via hybrid virtual screening [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. s203.q4cdn.com [s203.q4cdn.com]

- 8. ai-techpark.com [ai-techpark.com]

- 9. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid, a key heterocyclic compound with significant relevance in modern medicinal chemistry. As an intermediate in the synthesis of potent and selective antagonists for the GluN3 subunit of the N-methyl-D-aspartate (NMDA) receptor, its precise characterization is paramount for researchers in neuropharmacology and drug development[1]. This document delineates the fundamental physicochemical properties of this molecule, focusing on the critical distinction and experimental determination of its molecular weight and exact mass. We will explore the theoretical underpinnings of these values, present validated experimental protocols for their verification using high-resolution mass spectrometry (HRMS), and discuss the interpretation of the resulting data, thereby providing a self-validating framework for its identification and use in a research setting.

Core Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical compound in a research or development context is the unambiguous confirmation of its identity. This begins with its core physicochemical properties, which are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid | - |

| CAS Number | 886361-05-3 | [2] |

| Molecular Formula | C₁₂H₇Cl₂NO₃ | [2] |

| Molecular Weight | 284.10 g/mol | [2] |

| Exact (Monoisotopic) Mass | 282.9803 Da | Calculated |

The Critical Distinction: Molecular Weight vs. Exact Mass

While often used interchangeably in casual discourse, molecular weight and exact mass are distinct concepts with specific applications in chemistry. Understanding this difference is crucial for stoichiometric calculations and for the structural elucidation required in drug discovery.

-

Molecular Weight (Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each constituent element. For example, the atomic weight of chlorine is ~35.45 amu because it exists naturally as a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Molecular weight is the indispensable value for macroscopic applications, such as determining the mass of the compound required to achieve a specific molar concentration in a solution for a biological assay or a synthetic reaction.

-

Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the single most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl). The exact mass is a theoretical value that can be measured with high precision by high-resolution mass spectrometry (HRMS). Its primary utility is in the unambiguous determination of a molecule's elemental composition. In drug development, confirming the exact mass to within a few parts-per-million (ppm) of the theoretical value is a standard criterion for verifying the identity of a newly synthesized compound.

Methodologies for Empirical Verification

The theoretical values presented above require empirical confirmation. High-resolution mass spectrometry is the gold standard for determining the exact mass and confirming the elemental composition of a molecule. The general workflow for this process is outlined below.

Caption: Workflow for the empirical verification of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid.

Protocol: Synthesis via Hydrolysis of a Methyl Ester Precursor

This compound is often synthesized from its corresponding methyl ester, a common synthetic intermediate[1]. The hydrolysis to the carboxylic acid is a standard and reliable transformation.

Objective: To synthesize 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid from Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1M aqueous solution

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the starting methyl ester (1.0 equivalent) in a mixture of THF and MeOH (e.g., 3:1 v/v).

-

Add the 1M LiOH solution (1.5-2.0 equivalents) dropwise to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).

-

Once complete, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Re-dissolve the residue in deionized water and cool the solution in an ice bath.

-

Acidify the aqueous solution to a pH of ~2-3 by the slow addition of 1M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, washing with cold deionized water.

-

For higher purity, the crude product can be further purified by recrystallization or by extraction into an organic solvent like ethyl acetate, washing with brine, drying over anhydrous Na₂SO₄, and evaporating the solvent.

Causality: The choice of a hydroxide base (LiOH or NaOH) is to facilitate the saponification (hydrolysis) of the ester functional group to a carboxylate salt. The subsequent acidification with a strong acid (HCl) is necessary to protonate the carboxylate, yielding the neutral carboxylic acid, which is typically less soluble in water and precipitates out, enabling its isolation.

Protocol: Exact Mass Determination by LC-HRMS

Objective: To determine the exact mass of the synthesized product and confirm its elemental formula.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source[3].

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample onto a suitable reversed-phase column (e.g., C18). Elute the compound using a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

-

Mass Spectrometry:

-

Ionization Mode: Operate the ESI source in negative ion mode. The carboxylic acid group readily loses a proton to form a stable [M-H]⁻ anion.

-

Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) with high resolution (>10,000 FWHM).

-

Calibration: Ensure the mass analyzer is calibrated according to the manufacturer's protocol immediately prior to the analysis to guarantee high mass accuracy.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Identify the m/z value of the most abundant peak for the deprotonated molecule, [M-H]⁻.

-

Calculate the neutral mass by adding the mass of a proton (1.007276 Da) to the measured m/z of the [M-H]⁻ ion.

-

Compare the experimentally determined exact mass with the theoretical value (282.9803 Da). The mass error should ideally be below 5 ppm.

-

Interpretation and Validation of Mass Spectrometry Data

A key feature that provides immense confidence in the identification of this specific molecule is its isotopic pattern, which arises from the presence of two chlorine atoms.

Caption: Relationship between the neutral molecule and its observed isotopic pattern in mass spectrometry.

The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic cluster of peaks for any chlorine-containing ion. For a molecule with two chlorine atoms, three primary peaks will be observed:

-

M Peak: Corresponds to the ion containing two ³⁵Cl isotopes.

-

M+2 Peak: Corresponds to the ion containing one ³⁵Cl and one ³⁷Cl isotope.

-

M+4 Peak: Corresponds to the ion containing two ³⁷Cl isotopes.

The theoretical intensity ratio of these M:M+2:M+4 peaks is approximately 100:65:10 (or ~9:6:1). The observation of this distinct isotopic signature in the mass spectrum, with the correct m/z spacing and relative intensities, provides definitive, self-validating evidence for the presence of two chlorine atoms in the molecule, complementing the exact mass measurement to confirm the elemental formula C₁₂H₇Cl₂NO₃.

Conclusion

The accurate determination of the molecular weight and exact mass of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid is a non-negotiable step in its application for research and drug development. While its molecular weight (284.10 g/mol ) is essential for gravimetric and stoichiometric purposes, its exact mass (282.9803 Da) is the key to its unambiguous identification. The use of high-resolution mass spectrometry provides not only a precise mass measurement but also a characteristic isotopic pattern that serves as an orthogonal confirmation of its elemental composition. The protocols and interpretive framework provided in this guide offer researchers a reliable methodology to confidently verify the identity and purity of this important synthetic intermediate.

References

Sources

Synthesis Pathway and Mechanistic Profiling of 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid (TK30)

Target Audience: Synthetic Chemists, Neuropharmacologists, and Drug Development Professionals Compound Identity: 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid (CAS: 886361-05-3) Synonyms: TK30, D435896

Executive Summary & Mechanistic Rationale

The compound 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid , widely known in neuropharmacology as TK30 , is a highly specialized, non-competitive antagonist of GluN3-containing N-methyl-D-aspartate receptors (NMDARs).

Unlike classical NMDARs (which are typically GluN1/GluN2 heteromers), GluN3-containing triheteromeric receptors exhibit unique biophysical properties, including reduced calcium permeability and insensitivity to magnesium block. Because the GluN3 subunit shares low sequence homology with GluN1/GluN2 subunits, classical NMDAR antagonists (e.g., MK-801, memantine) are ineffective[1]. TK30 was serendipitously discovered via structure-based virtual screening of the GluN3A orthosteric binding site[1]. Its unique pyrrole-2-carboxylic acid core mimics the amino acid binding motif of endogenous ligands, while the bulky 2,4-dichlorobenzoyl group at the C4 position exploits structural divergences in the GluN3 pocket to confer subtype selectivity.

As a Senior Application Scientist, I have structured this guide to provide a self-validating synthetic pathway for TK30, bridging the gap between bench-level organic synthesis and its downstream application in electrophysiology.

Retrosynthetic Analysis & Chemical Logic

The synthesis of 4-aroylpyrrole-2-carboxylic acids relies on the strategic functionalization of the electron-rich pyrrole core. The retrosynthetic disconnection of TK30 reveals two primary precursors: methyl 1H-pyrrole-2-carboxylate and 2,4-dichlorobenzoyl chloride [2].

The critical step is the formation of the C-C bond at the pyrrole C4 position. While pyrroles typically undergo electrophilic aromatic substitution at the C2 or C5 positions, the presence of the electron-withdrawing ester group at C2 deactivates the adjacent C3 and C5 positions. When paired with a bulky electrophile (the 2,4-dichlorobenzoyl cation) and a strong Lewis acid, steric hindrance dictates that acylation occurs predominantly at the C4 position[3].

Caption: Retrosynthetic disconnection of TK30 highlighting the key C-O and C-C bond formations.

Experimental Protocols: Step-by-Step Methodology

The forward synthesis is a robust, two-step workflow designed to maximize regioselectivity and prevent degradation of the sensitive pyrrole core.

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of the intermediate Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate.

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Lewis Acid Activation: Cool the solution to 0 °C using an ice bath. Portion-wise, add anhydrous Aluminum Chloride ( AlCl3 , 2.5 eq). Causality: An excess of AlCl3 is required because the Lewis acid coordinates not only with the acyl chloride but also with the pyrrole nitrogen and the ester carbonyl, which would otherwise stall the catalytic cycle.

-

Electrophile Addition: Add 2,4-dichlorobenzoyl chloride (1.1 eq) dropwise over 15 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

-

Quenching & Extraction: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Causality: The acidic quench breaks the aluminum-product complex without causing ester hydrolysis. Extract the aqueous layer with Dichloromethane (DCM) three times.

-

Purification: Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the C4-acylated intermediate.

Phase 2: Ester Hydrolysis (Saponification)

Objective: Conversion of the intermediate to the final TK30 API.

-

Solvent System: Dissolve the purified methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate in a solvent mixture of THF:MeOH: H2O (2:1:1 v/v/v).

-

Base Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 eq) to the solution. Causality: LiOH is chosen over harsher bases (like NaOH at reflux) because pyrrole-2-carboxylic acids are prone to thermal decarboxylation. Mild, room-temperature saponification preserves the structural integrity of the molecule.

-

Hydrolysis: Stir the mixture at room temperature for 12 hours.

-

Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted organic impurities.

-

Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches ~2. The product, TK30, will precipitate as a solid.

-

Filtration: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to yield the final 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid.

Caption: Forward synthesis workflow detailing the transformation from pyrrole ester to the TK30 API.

Analytical Validation Data

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following physicochemical parameters.

| Parameter | Expected Specification | Analytical Purpose |

| Molecular Formula | C12H7Cl2NO3 | Baseline identity verification. |

| Molecular Weight | 284.10 g/mol | Mass spectrometry calibration. |

| LC-MS (ESI-) | m/z ~ 282 [M−H]− | Confirms successful ester cleavage and intact aroyl group. |

| 1 H NMR (DMSO- d6 ) | Pyrrole protons (C3, C5) typically appear as distinct doublets (~7.2 - 7.8 ppm) due to meta-coupling. | Confirms C4 regioselectivity (absence of C4 proton, presence of C3/C5). |

| Purity (HPLC) | ≥95% | Required threshold for in vitro electrophysiology assays[4]. |

Biological Application: GluN3 Electrophysiology Workflow

Once synthesized and validated, TK30 is primarily utilized in whole-cell patch-clamp electrophysiology to isolate the functional contributions of GluN3 subunits in neural circuits[5]. For instance, studies investigating the incubation of cocaine craving utilize TK30 to block GluN3-mediated excitatory postsynaptic currents (EPSCs) in medium spiny neurons (MSNs) of the nucleus accumbens[6].

Standard Protocol for GluN3 Blockade:

-

Preparation: Prepare acute brain slices and transfer to a recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).

-

Baseline Recording: Elicit NMDAR currents via focal application of NMDA (1 mM) and glycine (3 µM) while holding the cell at -60 mV.

-

Antagonist Application: Bath-apply TK30 at a concentration of 30 µM [7]. Causality: At 30 µM, TK30 provides maximal non-competitive blockade of GluN3 without off-target inhibition of GluN1/GluN2 diheteromers.

-

Data Acquisition: Record the attenuated currents. The difference between baseline and TK30-treated currents represents the isolated GluN3-mediated transmission.

Caption: Standard electrophysiology workflow utilizing TK30 to isolate GluN3-mediated synaptic currents.

References

-

Kvist, T., Greenwood, J. R., Hansen, K. B., Traynelis, S. F., & Bräuner-Osborne, H. (2013). Structure-based discovery of antagonists for GluN3-containing N-methyl-D-aspartate receptors. Neuropharmacology, 75, 324-336. URL:[Link]

-

Christian, D. T., Stefanik, M. T., Bean, L. A., Loweth, J. A., & Wolf, M. E. (2021). GluN3-Containing NMDA Receptors in the Rat Nucleus Accumbens Core Contribute to Incubation of Cocaine Craving. Journal of Neuroscience, 41(40), 8334-8348. URL:[Link]

-

Santin, J. M., & Vallecillo-Viejo, I. C. (2024). Plasticity in the Functional Properties of NMDA Receptors Improves Network Stability during Severe Energy Stress. Journal of Neuroscience, 44(9). URL:[Link]

-

Clinivex Product Catalog. (n.d.). Methyl 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylate (Intermediate Reference). URL:[Link]

Sources

- 1. Structure-based discovery of antagonists for GluN3-containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. theclinivex.com [theclinivex.com]

- 3. Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Plasticity in the functional properties of NMDA receptors improves network stability during severe energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. jneurosci.org [jneurosci.org]

A Senior Application Scientist's Guide to Characterizing Novel Ligand-Receptor Interactions

Topic: A Methodological Framework for Determining the Receptor Binding Affinity of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals

Abstract

The discovery of novel bioactive small molecules is the cornerstone of modern pharmacology. However, a molecule's potential as a therapeutic agent can only be unlocked through a rigorous and systematic characterization of its interactions with biological targets. This guide outlines a comprehensive strategy for determining the receptor binding affinity of a novel compound, using the pyrole derivative 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid (CAS 886361-05-3) as a primary case study[1]. While direct pharmacological data for this specific molecule is not publicly available, its structural motifs—a dichlorobenzoyl group and a pyrrole-2-carboxylic acid core—are present in compounds known to interact with a range of important receptor classes[2][3][4]. This document provides the strategic rationale and detailed, field-proven protocols for identifying potential targets and quantifying the binding thermodynamics and kinetics that govern these molecular recognition events[5]. We will explore the gold-standard radioligand binding assays, the real-time, label-free insights from Surface Plasmon Resonance (SPR), and the thermodynamic precision of Isothermal Titration Calorimetry (ITC)[6][7][8].

Introduction: The Principle of Molecular Recognition

The biological effect of a drug is predicated on its ability to recognize and bind to a specific macromolecular target, most often a protein receptor[5]. This binding event initiates a cascade of cellular signals, leading to a physiological response. The strength of this interaction, or binding affinity , is a critical parameter in drug development. It is typically quantified by the equilibrium dissociation constant (KD), which represents the concentration of a ligand at which 50% of the receptor population is occupied[9]. A lower KD value signifies a higher binding affinity[9].

For our subject compound, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid, the journey from a chemical structure to a potential therapeutic lead begins with answering two fundamental questions:

-

What does it bind to? (Target Identification)

-

How strongly does it bind? (Affinity Quantification)

This guide provides the experimental framework to answer these questions with precision and confidence.

Target Identification: An Evidence-Based Approach

In the absence of prior data, target identification for a novel compound relies on structural homology and predictive analysis. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of receptors[10].

-

Pyrrole-containing structures have shown affinity for metabotropic glutamate receptors (mGluRs) and benzodiazepine receptors (BZRs)[3][4].

-

Aryl pyrazole derivatives , which share structural similarities, are well-characterized as ligands for cannabinoid receptors (CB1 and CB2)[2].

-

The 2,4-dichlorophenyl moiety is a common feature in ligands targeting cannabinoid and benzodiazepine receptors, contributing to binding affinity through specific hydrophobic and electrostatic interactions[2][11].

Based on this analysis, a primary screening panel for 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid should logically include representative members of the GPCR family (e.g., cannabinoid and metabotropic glutamate receptors) and ligand-gated ion channels (e.g., GABA-A receptors, which house the benzodiazepine binding site)[11][12].

Tier 1 Screening: Radioligand Binding Assays

Radioligand binding assays are the gold standard for initial screening and affinity determination due to their high sensitivity and robustness[6]. They directly measure the interaction of a ligand with its receptor by using a radioactively labeled molecule (the radioligand).

3.1 Causality Behind the Method

The core principle involves a competition experiment. A fixed concentration of a high-affinity radioligand known to bind the target receptor is incubated with the receptor preparation. In parallel, increasing concentrations of our unlabeled test compound, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid, are added. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a measurable decrease in radioactivity bound to the receptor[6]. This allows for the determination of the inhibitory constant (Ki), a measure of the test compound's binding affinity.

3.2 Experimental Workflow: A Self-Validating System

The following workflow ensures data integrity through the inclusion of critical controls.

Caption: Radioligand Competition Binding Assay Workflow.

3.3 Detailed Protocol: Competition Binding Assay

This protocol is adapted for a 96-well plate format[13].

-

Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer. Pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes) and resuspend in an appropriate assay buffer[13]. Determine protein concentration using a standard method like the BCA assay[13].

-

Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:

-

Total Binding: 150 µL membrane prep, 50 µL assay buffer, 50 µL radioligand (at a concentration near its KD)[12].

-

Non-Specific Binding (NSB): 150 µL membrane prep, 50 µL of a high concentration of a known, unlabeled saturating ligand (e.g., 10 µM Diazepam for BZR), 50 µL radioligand[12]. This control is crucial as it defines the signal from binding to non-receptor components.

-

Test Compound: 150 µL membrane prep, 50 µL of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid (at various concentrations), 50 µL radioligand[13].

-

-

Incubation: Incubate the plate with gentle agitation for 60-90 minutes at a controlled temperature (e.g., 30°C) to reach binding equilibrium[13].

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding[12][13].

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand[12].

-

Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter[13].

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding)[12].

-

Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant[13].

-

3.4 Data Presentation

The results from a screening panel would be summarized as follows:

| Target Receptor | Radioligand Used | Ki of Test Compound (nM) |

| Cannabinoid Receptor 1 (CB1) | [3H]CP-55,940 | Experimental Value |

| Cannabinoid Receptor 2 (CB2) | [3H]CP-55,940 | Experimental Value |

| Benzodiazepine Receptor (GABA-A) | [3H]Flunitrazepam | Experimental Value |

| mGluR1 | [3H]R214127 | Experimental Value |

Tier 2 Characterization: Label-Free, Real-Time Technologies

Once a primary target is identified, more advanced biophysical techniques can provide a deeper understanding of the binding event. These methods are label-free, eliminating potential artifacts from modifying the ligand, and provide kinetic data (on- and off-rates) in addition to affinity[14].

4.1 Surface Plasmon Resonance (SPR)

Expertise & Causality: SPR is a powerful optical technique that measures changes in the refractive index at the surface of a sensor chip[7]. The target receptor is immobilized on the chip surface. When the test compound (the analyte) flows over the surface and binds to the receptor, the accumulation of mass causes a change in the refractive index, which is detected in real-time as a response signal[15]. The rate of signal increase relates to the association rate (kon), and the rate of signal decrease during a buffer-only wash phase relates to the dissociation rate (koff). The KD can be calculated as koff / kon. This technique is invaluable for evaluating kinase inhibitors and other small molecule interactions[7][15][16].

Protocol Outline:

-

Immobilization: Immobilize the purified target receptor onto a suitable sensor chip (e.g., via amine coupling or capture of a biotinylated protein)[7][15].

-

Binding Measurement: Inject a series of concentrations of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid over the sensor surface.

-

Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip the bound compound and prepare the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to derive kon, koff, and KD.

4.2 Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is considered the gold standard for thermodynamic characterization of binding interactions[8]. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact[17][18]. A solution of the test compound is titrated in small aliquots into a sample cell containing the purified target receptor. The instrument measures the minute temperature changes that occur with each injection[17][19]. The resulting data provides a complete thermodynamic profile of the interaction in a single experiment: binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[17].

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Protocol Outline:

-

Sample Preparation: Prepare precisely concentrated solutions of the purified receptor and the test compound in identical, degassed buffer to minimize heats of dilution.

-

Titration: Perform an automated titration, injecting small volumes of the compound into the receptor solution.

-

Control Experiment: Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution, which must be subtracted from the binding data[19].

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters[18].

Data Synthesis and Interpretation

A comprehensive understanding of the compound's binding affinity requires synthesizing data from multiple techniques.

| Parameter | Radioligand Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Measures | Affinity (Ki) | Affinity (KD), Kinetics (kon, koff) | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) |

| Format | Competition | Direct Binding | Direct Binding |

| Label Required? | Yes (Radiolabel) | No | No |

| Throughput | High | Medium-High | Low-Medium |

| Key Insight | Potency at a specific binding site | Real-time association and dissociation rates | The thermodynamic driving forces of binding |

Discrepancies between methods can provide valuable insights. For example, a difference between the Ki from a competition assay and the KD from a direct binding assay like SPR might suggest allosteric interactions rather than direct competition. The thermodynamic signature from ITC reveals whether the binding is driven by enthalpy (favorable bond formation) or entropy (hydrophobic effect), which is critical for rational drug design and lead optimization.

Conclusion

Characterizing the receptor binding affinity of a novel compound like 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid is a multi-step, hypothesis-driven process. It begins with a logical, structure-based selection of potential targets, followed by high-throughput screening using robust methods like radioligand binding assays. Hits are then confirmed and more deeply characterized using label-free, real-time technologies such as SPR and ITC. This tiered approach provides a complete picture of the molecular recognition event, quantifying not just if and how strongly a compound binds, but also providing insights into the kinetics and thermodynamic forces that govern the interaction. This foundational knowledge is indispensable for the successful progression of any small molecule through the drug discovery pipeline.

References

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Nagatoishi, S., et al. (2014).

- AZoM. (2015, July 29). The Working Principle of Isothermal Titration Calorimetry.

- Velázquez-Campoy, A., et al. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.

- ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.

- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry (ITC).

- Ciulli, A. (2013). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (76), e50298.

- Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies.

- Gohlke, H., & Klebe, G. (2002). Approaches to the Description and Prediction of the Binding Affinity of Small-Molecule Ligands to Macromolecular Receptors.

- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-13.

- Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 316-327.

- ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay.

- Malvern Panalytical. (n.d.). Binding Affinity.

- Revvity. (n.d.). Radiometric Ligand-Binding Assays.

- Cooper, M. A. (2006). Quantification of small molecule-receptor affinities and kinetics by acoustic profiling. Journal of Molecular Recognition, 19(5), 415-427.

- Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.

- Rondard, P., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5431.

-

Costanzo, A., et al. (1999). Synthesis of new 3-alkyloxycarbonyl-, 3-cyclo-alkyloxycarbonyl-, 3-aryloxycarbonyl derivatives of pyrazolo[5,1-c][6][8][13]benzotriazine 5-oxides and their binding affinities at the central benzodiazepine receptor (BZR). Medicinal Chemistry Research, 9(5), 322-339.

- Silvestri, R., et al. (2008). Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(5), 1163-1175.

- Da Settimo, F., et al. (1998).

- BindingDB. (n.d.). BindingDB BDBM50260723 1H-pyrrole-2-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid.

- Der Pharma Chemica. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.

- Ibrahim, M. A., et al. (2012). Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens.

- Guerrini, G., et al. (2004). Synthesis, central and peripheral benzodiazepine receptor affinity of pyrazole and pyrazole-containing polycyclic derivatives. Bioorganic & Medicinal Chemistry, 12(22), 5847-5861.

- PubChem. (n.d.). 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide.

- Al-Harrasi, A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603.

- Pellicciari, R., et al. (2003). Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(2), 325-328.

- Zeng, G. F. (2008). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o684.

- MedchemExpress. (n.d.). Pyrrole-2-carboxylic acid.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

- NextSDS. (n.d.). 4-(4-CHLOROBENZOYL)-1H-PYRROLE-2-CARBOXYLIC ACID — Chemical Substance Information.

Sources

- 1. scbt.com [scbt.com]

- 2. Document: Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide... - ChEMBL [ebi.ac.uk]

- 3. Synthesis and benzodiazepine receptors affinity of 2,3-dihydro-9-phenyl-1H-pyrrolo[3,4-b]quinolin-1-one and 3-carbethoxy-4-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. whba1990.org [whba1990.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. bio-rad.com [bio-rad.com]

- 15. bioradiations.com [bioradiations.com]

- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atascientific.com.au [atascientific.com.au]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 19. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry fragmentation pattern of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid

Application Note: Mass Spectrometry Fragmentation Profiling of 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid

Introduction & Structural Significance

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid is a highly functionalized heterocyclic scaffold. Structurally analogous to the core pharmacophores of non-steroidal anti-inflammatory drugs (NSAIDs) such as ketorolac and tolmetin, this compound presents unique analytical challenges. Understanding its exact mass spectrometry (MS) fragmentation behavior is critical for drug metabolism and pharmacokinetics (DMPK) scientists conducting metabolite identification or structural elucidation of related pyrrole-derivatives[1].

Physicochemical & Exact Mass Profiling

Because the molecule contains two chlorine atoms, its mass spectrum is characterized by a distinct isotopic signature. The natural abundance of ^35Cl and ^37Cl yields a classic M : M+2 : M+4 ratio of approximately 9:6:1. This isotopic envelope is a critical feature for establishing a self-validating analytical method.

Table 1: Exact Mass and Isotopic Properties

| Property | Value |

| Molecular Formula | C12H7Cl2NO3 |

| Monoisotopic Mass (M) | 282.9803 Da |

| [M+H]+ (Positive ESI) | 283.9878 Da (100%), 285.9849 Da (65%) |

| [M-H]- (Negative ESI) | 281.9722 Da (100%), 283.9693 Da (65%) |

Mechanistic Causality of Fragmentation

As an Application Scientist, it is not enough to simply catalog product ions; we must understand why they form. The fragmentation of benzoyl-pyrrole carboxylic acids is highly dependent on the ionization mode and the site of charge localization.

Positive Ion Mode (ESI+): The Retro-Friedel-Crafts Cleavage In positive mode, protonation occurs preferentially at the highly basic carbonyl oxygen of the benzoyl group. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic cleavage at the benzoyl-pyrrole C-C bond. Mechanistically, this is a retro-Friedel-Crafts acylation[2]. The reaction requires the proton to transfer from the carbonyl oxygen to the C5 (or C3) position of the pyrrole ring, forming a transient ion-neutral complex. Dissociation of this complex yields the highly stable 2,4-dichlorobenzoyl cation (an acylium ion) at m/z 172.9559. This fragment retains the dichloro-isotopic pattern, confirming its structural origin.

Negative Ion Mode (ESI-): Resonance-Driven Decarboxylation In negative mode, the C2-carboxylic acid readily deprotonates. The dominant CID fragmentation pathway is the neutral loss of carbon dioxide (-44 Da), yielding a product ion at m/z 237.9824. This facile decarboxylation is thermodynamically driven by the resonance stabilization of the resulting negative charge across the extended pi-system of the pyrrole ring and the adjacent carbonyl group, a hallmark behavior of pyrrole-carboxylic acid NSAIDs[1].

Mechanistic CID fragmentation pathways for positive and negative ionization modes.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in high-throughput DMPK environments, the following protocol integrates chemical causality with automated system validation.

Step 1: Sample Preparation

-

Procedure : Dilute the analyte in 50:50 Water:Acetonitrile to a final concentration of 100 ng/mL.

-

Causality : The 50% organic fraction ensures complete solvation of the highly hydrophobic 2,4-dichlorobenzoyl moiety, preventing surface adsorption in autosampler vials, while remaining weak enough to allow focusing at the head of the UHPLC column.

Step 2: Chromatographic Separation

-

Column : Sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase (ESI-) : 10 mM Ammonium Acetate (pH 7.6) and Acetonitrile.

-

Causality : Operating at pH 7.6 (approximately 3-4 units above the pKa of the carboxylic acid) ensures the molecule is fully ionized in solution as an anion, maximizing the[M-H]- signal intensity prior to droplet desolvation[3].

Step 3: MS/MS Parameterization & System Suitability

-

Procedure : Monitor the transitions listed in Table 2 using Argon as the CID gas.

-

Self-Validation Rule (Critical) : The data acquisition software must be programmed to calculate the ratio of the m/z 284 to m/z 286 precursor ions. If the ratio deviates by >15% from the theoretical 100:65 distribution, the peak is flagged as a matrix interference, and the system automatically invalidates the quantitative result.

LC-MS/MS analytical workflow with integrated self-validation steps.

Table 2: Diagnostic MS/MS Fragmentation Parameters

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Structural Assignment |

| ESI (+) | 283.9878 | 172.9559 | 111.0319 Da | 25 | 2,4-dichlorobenzoyl cation |

| ESI (+) | 283.9878 | 265.9772 | 18.0106 Da | 15 | [M+H - H2O]+ |

| ESI (-) | 281.9722 | 237.9824 | 44.0000 Da | 20 | [M-H - CO2]- (Pyrrole anion) |

References

-

Tu, Y.-P. (2012). Dissociative protonation and fragmentation: Retro-Friedel–Crafts reactions of heterocyclic drug and metabolite molecules in mass spectrometry. International Journal of Mass Spectrometry.[Link]

-

Raju, B. et al. (2014). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. PubMed (John Wiley & Sons, Ltd).[Link]

-

SCIRP. (2014). Doping Control Analysis of 16 Non-Steroidal Anti-Inflammatory Drugs in Equine Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Scientific Research Publishing.[Link]

Sources

Application Note: Utilizing 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid (TK30) as a Biochemical Probe for GluN3-NMDA Receptors

Introduction & Scientific Rationale

N-methyl-D-aspartate receptors (NMDARs) are critical ligand-gated ion channels that mediate excitatory neurotransmission and synaptic plasticity. While the majority of native NMDARs are tetrameric assemblies of glycine-binding GluN1 and glutamate-binding GluN2 subunits, the incorporation of the GluN3 subunit (GluN3A or GluN3B) fundamentally alters receptor physiology. GluN3-containing NMDARs exhibit decreased calcium (Ca²⁺) permeability and reduced magnesium (Mg²⁺) sensitivity, acting as a dominant-negative regulatory element in synaptic transmission.

Historically, the pharmacological characterization of GluN3 has been severely hampered by a lack of selective tools. Standard NMDAR antagonists typically target the GluN1 or GluN2 binding sites. To address this, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid , commonly referred to as TK30 , was identified as a highly selective biochemical probe. Discovered serendipitously during a virtual screen of the GluN3A orthosteric binding site, TK30 functions as a novel, non-competitive antagonist for GluN3-containing receptors[1]. This application note provides drug development professionals and electrophysiologists with a comprehensive, self-validating framework for utilizing TK30 in both ex vivo and in vivo assays.

Mechanism of Action & Structural Biology

Unlike competitive antagonists (such as TK80) that bind directly to the D1-D2 interface of the ligand-binding domain (LBD), TK30 modulates the receptor non-competitively[1]. It exploits the unique structural differences between the GluN3 and GluN1/GluN2 subunits.

Causality in Assay Design: Because TK30 is non-competitive, its inhibitory action is not easily surmounted by high local concentrations of endogenous agonists (glycine or D-serine) in the synaptic cleft. This makes it an exceptionally reliable probe for isolating the functional contribution of GluN3 to excitatory postsynaptic currents (EPSCs) during sustained synaptic stimulation.

Figure 1: Mechanism of action of TK30 in isolating GluN1/GluN3 diheteromeric NMDAR currents.

Data Presentation: Pharmacological Profile

To design a robust assay, researchers must distinguish TK30 from other available GluN3 modulators. Table 1 summarizes the pharmacological landscape, while Table 2 outlines the precise inhibitor cocktail required to isolate GluN3 currents in tissue slices.

Table 1: Pharmacological Profile of GluN3 Modulators

| Compound | Target Preference | Mechanism of Action | Typical Working Concentration |

| TK30 | GluN3A / GluN3B | Non-competitive Antagonist | 30 µM |

| TK80 | GluN3B > GluN3A | Competitive Antagonist | 10 - 50 µM |

| EU1180-438 | GluN1/GluN3 | Negative Allosteric Modulator | 1 - 10 µM |

Table 2: Ex Vivo Electrophysiology Cocktail for GluN3 Isolation [2]

| Target Subunit | Inhibitor Used | Concentration | Experimental Purpose |

| AMPA/Kainate | NBQX | 10 µM | Block fast excitatory transmission |

| GluN2A | TCN-201 | 1 µM | Eliminate GluN2A-mediated NMDAR currents |

| GluN2B | RO 25-6981 | 2 µM | Eliminate GluN2B-mediated NMDAR currents |

| GluN2C/GluN2D | QZN-46 | 10 µM | Eliminate GluN2C/D-mediated NMDAR currents |

| GluN3 | TK30 | 30 µM | Isolate and quantify GluN3 contribution |

Experimental Methodologies

Protocol A: Reconstitution and Storage of TK30

-

Solubilization: TK30 is a lipophilic carboxylic acid derivative. Reconstitute the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 30 mM stock solution.

-

Homogenization: Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes.

-

Storage: Aliquot the stock into tightly sealed amber vials to protect from light and store at -20°C. Avoid repeated freeze-thaw cycles, which compromise the structural integrity of the pyrrole ring.

Protocol B: Ex Vivo Electrophysiological Isolation of GluN3 Currents

To accurately measure the functional contribution of GluN3 subunits in neurons (e.g., during severe energy stress or hibernation models), follow this self-validating patch-clamp workflow[2].

Step 1: Baseline Recording

-

Perfuse the acute brain slice with standard Artificial Cerebrospinal Fluid (aCSF).

-

Establish a whole-cell patch-clamp configuration on the target neuron and record baseline NMDAR-mediated EPSCs evoked by electrical stimulation.

Step 2: Pharmacological Isolation (The "Cocktail")

-

Causality: Native EPSCs are a composite of AMPA and various NMDAR subunit currents. To reveal the hidden GluN3 component, you must systematically eliminate the others.

-

Perfuse the slice with aCSF containing 10 µM NBQX, 1 µM TCN-201, 2 µM RO 25-6981, and 10 µM QZN-46[2]. Wait 10 minutes for the currents to stabilize. The remaining current is hypothesized to be GluN3-mediated.

Step 3: TK30 Application & Self-Validation

-

Apply 30 µM TK30 via bath perfusion[2].

-

Validation System: NMDAR currents can exhibit spontaneous "rundown" over time. To ensure the protocol is self-validating, you must run a parallel time-control experiment. Maintain a control slice in the identical isolation cocktail (Step 2) but perfuse with a DMSO vehicle instead of TK30.

-

If the EPSC amplitude in the TK30-treated slice significantly attenuates compared to the time-control slice, the isolated current is definitively validated as GluN3-dependent[2].

Figure 2: Step-by-step electrophysiological workflow for isolating GluN3 currents using TK30.

In Vivo Applications: Behavioral Assays

Beyond ex vivo slice physiology, TK30 is an invaluable probe for in vivo behavioral neuroscience, particularly in studying addiction and synaptic plasticity.

During the withdrawal phase from cocaine self-administration, neurons in the Nucleus Accumbens (NAc) core undergo structural adaptations, including the increased synaptic incorporation of GluN3-containing NMDARs. Because GluN3-NMDARs lack standard Mg²⁺ sensitivity, they alter the rules for Hebbian plasticity. Researchers have successfully utilized TK30 to investigate this phenomenon. By performing an acute bilateral intra-NAc infusion of TK30 prior to cue-induced seeking tests, scientists can directly probe whether the expression of incubated cocaine craving is dependent on GluN3 transmission[3].

Sources

- 1. Structure-based discovery of antagonists for GluN3-containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasticity in the functional properties of NMDA receptors improves network stability during severe energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GluN3-Containing NMDA Receptors in the Rat Nucleus Accumbens Core Contribute to Incubation of Cocaine Craving - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Formulation Strategies for the Oral Delivery of 4-(2,4-Dichlorobenzoyl)-1H-Pyrrole-2-Carboxylic Acid

Executive Summary & Rationale

The compound 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid (CAS 886361-05-3), hereafter referred to as DCPC , presents a classic late-stage formulation challenge. Structurally, the molecule is characterized by a highly lipophilic 2,4-dichlorobenzoyl moiety and a weakly acidic pyrrole-2-carboxylic acid group (pKa ~4.5). This structural dichotomy results in a "brick dust" physical profile: it exhibits high crystalline lattice energy, extremely poor aqueous solubility, and only slight solubility in organic solvents such as DMSO and methanol[1].

Consequently, DCPC is classified as a Biopharmaceutics Classification System (BCS) Class II/IV candidate. Standard direct-compression tablet formulations inevitably fail to achieve therapeutic plasma levels due to dissolution-rate limited absorption. To overcome this, we must engineer the microenvironment of the API. This application note details two field-proven, causality-driven formulation strategies: Amorphous Solid Dispersions (ASD) via Spray Drying and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Physicochemical Profiling & Causality of Formulation Choices

Before selecting a formulation pathway, a Senior Application Scientist must analyze the structure-property relationship (SPR) to justify the experimental design.

-

The Lattice Energy Barrier: The primary barrier to DCPC's bioavailability is the energy required to break its crystal lattice. Strategy A (ASD) addresses this by dissolving the drug and a polymer in a common solvent and rapidly evaporating it via spray drying[2]. This traps the drug in a high-energy, disordered amorphous state, effectively bypassing the lattice energy barrier[3].

-

The pH-Solubility Paradox: As a weak acid, DCPC is practically insoluble in the acidic environment of the stomach (pH 1.2) but gains marginal solubility in the intestine (pH 6.8). If formulated as an unprotected ASD, the amorphous drug may rapidly dissolve in the stomach only to immediately precipitate out as a stable crystal. Therefore, we utilize HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) as the stabilizing polymer. HPMCAS remains unionized and insoluble in the stomach, protecting the drug, and dissolves at intestinal pH to provide a "spring and parachute" supersaturation effect[4].

-

The Lipophilicity Advantage: Strategy B (SMEDDS) takes advantage of DCPC's high LogP. By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, we completely bypass the in vivo dissolution step[5]. Upon mild agitation in gastrointestinal fluids, the system spontaneously forms oil-in-water microemulsions (<100 nm), presenting the drug with a massive surface area for absorption and promoting lymphatic transport to evade hepatic first-pass metabolism[6].

Workflow for formulation screening and self-validating characterization of DCPC.

Experimental Protocols (Self-Validating Systems)

Every robust protocol must contain internal go/no-go decision points. The following methodologies are designed as self-validating systems.

Protocol 1: Preparation of DCPC Amorphous Solid Dispersion (ASD)

Objective: Generate a physically stable amorphous powder with a single glass transition temperature ( Tg ).

-

Solvent System Selection: Due to DCPC's poor solubility, prepare a co-solvent system of Methanol:Dichloromethane (DCM) at a 1:1 (v/v) ratio. This ensures simultaneous solvation of both the lipophilic API and the HPMCAS polymer.

-